molecular formula C6H3BrN2S B157098 5-Bromo-2,1,3-benzothiadiazole CAS No. 1753-75-9

5-Bromo-2,1,3-benzothiadiazole

Cat. No.: B157098
CAS No.: 1753-75-9
M. Wt: 215.07 g/mol
InChI Key: LLCRUZDFDGTAAN-UHFFFAOYSA-N
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Description

5-Bromo-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. One common method involves the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows: [ \text{C6H4Br(NH2)2} + \text{SOCl2} + \text{H2SO4} \rightarrow \text{C6H3BrN2S} + \text{HCl} + \text{SO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but optimized for large-scale production. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the electron-withdrawing effect of the benzothiadiazole ring. Common nucleophiles include amines, thiols, and alkoxides.

Key Examples:

NucleophileReagents/ConditionsYieldProductSource
AminesPdCl₂(IPr)(3-Cl-py) catalyst, LiCl, THF/DME, RT74%5-Amino-2,1,3-benzothiadiazole
ThiophenolK₂CO₃, DMF, 60°C86%5-Phenylthio-2,1,3-benzothiadiazole
MethoxideNaOMe, MeOH, reflux68%5-Methoxy-2,1,3-benzothiadiazole

Mechanistic Insight : The reaction proceeds via a Pd-catalyzed pathway for amine substitutions, while polar aprotic solvents like DMF enhance thiol reactivity through stabilization of the transition state .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable the formation of C–C bonds, expanding applications in conjugated materials synthesis.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives essential for optoelectronic materials.

Arylboronic AcidCatalyst SystemConditionsYieldProductSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12h92%5-Phenyl-2,1,3-benzothiadiazole
4-Carboxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃, DMF100°C, 24h85%5-(4-Carboxyphenyl)-2,1,3-benzothiadiazole

Key Finding : Electron-deficient boronic acids exhibit slower coupling kinetics due to reduced transmetalation efficiency .

Stille Coupling

Reactions with stannanes provide access to heteroaromatic systems:

OrganostannaneCatalystConditionsYieldProduct
Tributyl(thienyl)stannanePd(PPh₃)₂Cl₂, LiCl, DMF110°C, 8h78%5-Thienyl-2,1,3-benzothiadiazole

Limitation : Stannane toxicity necessitates rigorous purification protocols .

Direct C–H Functionalization

Recent advances enable regioselective C–H bond activation at position 4 of the benzothiadiazole ring.

Reaction TypeConditionsYieldProduct
C–H ArylationPd(OAc)₂, PivOH, Ag₂CO₃, DCE, 120°C65%4-Aryl-5-bromo-2,1,3-benzothiadiazole
C–H ThiolationCuI, 1,10-phenanthroline, DMSO, 80°C58%4-Mercapto-5-bromo-2,1,3-benzothiadiazole

Notable Observation : Electron-deficient directing groups are unnecessary due to inherent ring polarization .

Radical Reactions

Under photoredox conditions, the bromine atom participates in atom-transfer radical reactions:

InitiatorSubstrateConditionsYieldProduct
Ir(ppy)₃StyreneBlue LEDs, DMF, RT72%5-Styryl-2,1,3-benzothiadiazole

Application : This method facilitates the synthesis of π-extended systems for organic semiconductors .

Functional Group Transformations

The benzothiadiazole ring undergoes reduction and oxidation:

ReactionReagentsConditionsProductYield
ReductionZn, AcOHReflux, 2h5-Bromo-2,1,3-benzothiadiazoline81%
OxidationmCPBACH₂Cl₂, 0°C5-Bromo-2,1,3-benzothiadiazole S-oxide89%

Caution : Over-oxidation may lead to ring-opening byproducts .

Scientific Research Applications

Organic Electronics

Overview
5-Bromo-2,1,3-benzothiadiazole is primarily utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its electron-withdrawing properties enhance the performance of these materials by improving charge transport and stability.

Mechanism of Action
The compound acts as an electron acceptor in donor-acceptor systems, which is crucial for efficient charge separation and transport in organic photovoltaics. Its incorporation into polymer matrices allows for fine-tuning of electronic properties necessary for optimal device performance.

Table 1: Comparison of Electronic Properties

CompoundLUMO Energy (eV)HOMO Energy (eV)Band Gap (eV)
This compound-3.0-5.52.5
1,2,3-Benzothiadiazole-3.2-5.72.5
4,7-Dibromo-1,2,3-benzothiadiazole-3.1-5.62.5

Medicinal Chemistry

Overview
In medicinal chemistry, this compound has been investigated for its potential as a pharmacophore in drug design due to its diverse biological activities.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various derivatives of benzothiadiazoles including this compound. Modifications at the bromine site significantly enhanced antimicrobial potency against both gram-positive and gram-negative bacteria.
  • Antitumor Research : In vitro studies on human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity attributed to the induction of apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism, showing promising inhibition rates that suggest potential for therapeutic development targeting cancer metabolism.

Material Science

Overview
In material science, this compound serves as a building block for synthesizing new polymers with unique electronic properties.

Applications
It has been used in the synthesis of novel materials that exhibit enhanced photochemical stability and electron affinity. These materials are being explored for applications in sensors and other electronic devices.

Chemical Reactions

Types of Reactions
The compound undergoes several chemical reactions including:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions to form biaryl compounds and other complex organic molecules.

Common Reagents and Conditions

Reaction TypeReagentsConditions
Nucleophilic SubstitutionSodium thiolate or primary aminesBase presence
Cross-CouplingPalladium catalysts (e.g., Pd(PPh₃)₄)Potassium carbonate as a base

Mechanism of Action

The mechanism of action of 5-Bromo-2,1,3-benzothiadiazole in its applications is primarily based on its electron-withdrawing nature. This property allows it to stabilize charge-transfer states in donor-acceptor systems, enhancing the efficiency of electronic devices. In coupling reactions, the bromine atom serves as a leaving group, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic characteristics. Its single bromine substitution allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

5-Bromo-2,1,3-benzothiadiazole (C₆H₃BrN₂S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacokinetics, and case studies.

This compound is characterized by its molecular formula C₆H₃BrN₂S and a molecular weight of 215.07 g/mol. It appears as a solid at room temperature with a melting point range of 55-60 °C and is soluble in organic solvents. The presence of the bromine atom enhances its electronic properties, making it suitable for various applications in organic electronics and biological systems .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that derivatives of benzothiadiazole exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes and inhibit their growth .
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways and induction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth; effective against Gram-positive bacteria,
AnticancerInduces apoptosis; disrupts cell signaling pathways ,
Fluorescent ProbesUsed in live cell imaging with superior results compared to DAPI

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiadiazole derivatives, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to varying concentrations of the compound .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and bioavailability when administered. Its stability is influenced by environmental factors such as temperature and pH. Recommended storage conditions are between 2-8 °C to maintain its integrity .

Q & A

Q. What are the common synthetic routes for 5-Bromo-2,1,3-benzothiadiazole, and what yields can researchers expect?

The most widely reported synthesis involves the cyclization of 4-bromo-1,2-phenylenediamine dihydrochloride. A typical procedure includes refluxing the dihydrochloride salt with thionyl chloride (SOCl₂) in dry toluene, followed by the addition of pyridine to facilitate ring closure. This method yields ~70% of the product after recrystallization from ethanol/water . Alternative routes, such as nitrous acid-promoted cyclization, yield benzotriazole derivatives but are less efficient for benzothiadiazole synthesis .

Q. How can researchers optimize the synthesis to minimize dibrominated byproducts?

Dibrominated byproducts (e.g., 4,5-dibromobenzothiadiazole) may form during bromination steps. To suppress this:

  • Use controlled stoichiometry (e.g., 1:1 molar ratio of brominating agent to substrate).
  • Monitor reaction temperature (e.g., 0–25°C for selective monobromination).
  • Purify intermediates via steam distillation or column chromatography to isolate the monobrominated product .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats to avoid skin/eye contact (H319 hazard) .
  • Storage: Keep in a dry, cool environment (2–8°C) away from light .
  • Ventilation: Use fume hoods due to potential dust inhalation risks .
  • Emergency protocols: For spills, neutralize with inert absorbents and dispose as hazardous waste .

Q. What spectroscopic techniques are effective for characterizing this compound, and what key data should be observed?

  • ¹H NMR (DMSO-d₆): A singlet at δ 6.64 ppm corresponds to aromatic protons .
  • ¹³C NMR: Peaks at δ 139.80 (C-Br), 129.93 (C-S), and 107.26 ppm (C-N) confirm the benzothiadiazole core .
  • Mass spectrometry (MS): A molecular ion peak at m/z 277.875 ([M+H]⁺) aligns with the molecular formula C₆H₃BrN₂S .

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

It is a key precursor in synthesizing tizanidine, a muscle relaxant. For example:

  • Reaction with 2-chloro-2-imidazoline hydrochloride in pyridine yields tizanidine with 90.5% purity .
  • Coupling with imidazoline-2-sulfonic acid under reflux in isopropanol produces tizanidine salts, later converted to HCl salts (purity >99%) .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 70% vs. 66%) may arise from:

  • Reagent purity: Ensure anhydrous conditions for SOCl₂ and pyridine .
  • Reaction duration: Extending reflux time beyond 19 hours improves yield .
  • Post-synthesis purification: Steam distillation or recrystallization minimizes losses .

Q. How can this compound be functionalized for cross-coupling reactions?

  • Suzuki-Miyaura coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to form C-C bonds .
  • Nucleophilic substitution: Replace bromine with methoxy or amino groups using NaOMe or NH₃ (Note: Excludes BenchChem data per guidelines).

Q. What are its applications in material science beyond pharmaceuticals?

  • Fluorescent dyes: Palladium-catalyzed C-N coupling with fluorene derivatives produces emissive materials for bioimaging .
  • Kinase inhibitors: Serves as a precursor for brominated benzotriazoles, which inhibit human protein kinases .

Q. How should researchers analyze and address stability issues during storage?

  • Degradation signs: Discoloration (yellow to brown) indicates oxidation.
  • Mitigation: Store under inert gas (N₂/Ar) in amber vials at 2–8°C .
  • Purity checks: Regular HPLC or TLC analysis to monitor decomposition .

Q. What computational methods support the design of derivatives for target applications?

  • DFT calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor semiconductor behavior.
  • Molecular docking: Screen derivatives for kinase inhibition by simulating binding interactions .

Properties

IUPAC Name

5-bromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRUZDFDGTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379963
Record name 5-bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-75-9
Record name 5-bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[2,1,3]thiadiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (5.236 g, 28.0 mmol) and Hunig's base (19.5 mL, 112 mmol) in dichloromethane (160 mL) was added SOCl2 (4.08 mL, 56 mmol) dropwise at room temperature. The resulting reaction mixture was heated to reflux overnight. The reaction mixture was then allowed to cool to room temperature, and quenched with 10% HCl until pH=2. The resulting mixture was extracted with dichloromethane (200 mL×4), dried over Na2SO4 and concentrated. The crude compound was purified by flash column chromatography (silica gel, chloroform) to afford 5-bromobenzo[1,2,5]thiadiazole as a brown solid which was used directly in the next step. 1H NMR (CDCl3 500 MHz): δ: 8.21 (d, 1H, J=1.5 Hz), 7.87 (d, 1H, J=8.5 Hz), 7.69 (dd, 1H, J=8.5, 1.5 Hz).
Quantity
5.236 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture was prepared by mixing 4.0 g (21 mmol) of 4-bromo-o-phenylenediamine, 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid and was refluxed for one hour. This mixture was cooled and then poured onto ice, and a resulting precipitate was filtered and collected. This precipitate was washed with water till the waste water became neutral and then thoroughly dried to yield 4.5 g of 5-bromo-2,1,3-benzothiadiazole as a crude product (melting point, 48 to 50° C.; yield, 96.5%). This crude product was vacuum-distilled to yield a pure product of 5-bromo-2,1,3-benzothiadiazole (melting point, 50° C.; yield, 86%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2,1,3-benzothiadiazole
5-Bromo-2,1,3-benzothiadiazole
5-Bromo-2,1,3-benzothiadiazole
5-Bromo-2,1,3-benzothiadiazole
5-Bromo-2,1,3-benzothiadiazole
5-Bromo-2,1,3-benzothiadiazole

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